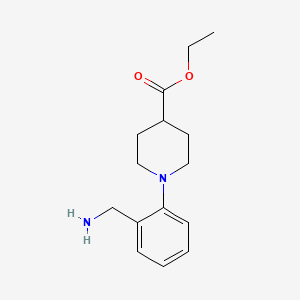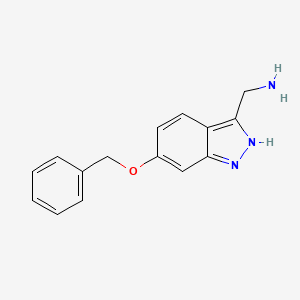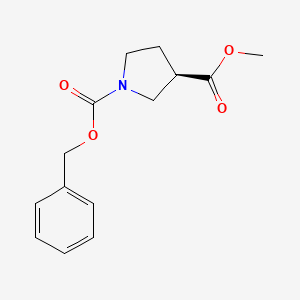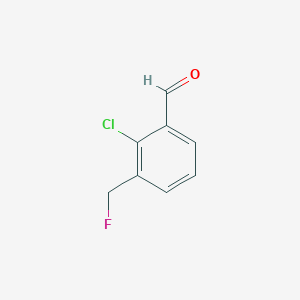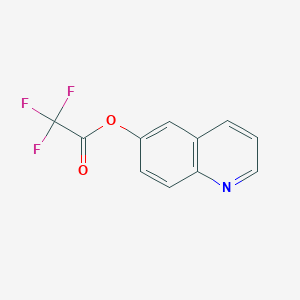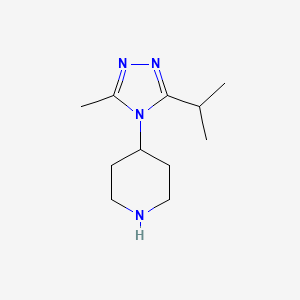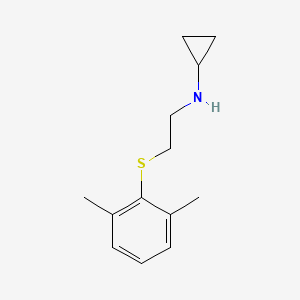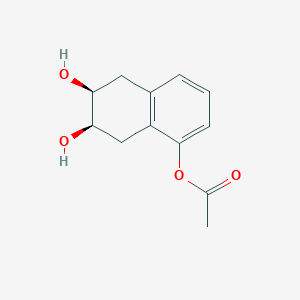
Cis-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl acetate is a chemical compound with the molecular formula C12H14O4 and a molecular weight of 222.09 g/mol. This compound is a derivative of naphthalene, featuring hydroxyl groups at the 6th and 7th positions and an acetate group attached to the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cis-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl acetate typically involves the following steps:
Starting Material: The synthesis begins with naphthalene or its derivatives as the starting material.
Hydroxylation: The naphthalene derivative undergoes hydroxylation to introduce hydroxyl groups at the 6th and 7th positions. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Acetylation: The hydroxylated compound is then acetylated to introduce the acetate group at the 1st position. This step is typically performed using acetic anhydride (Ac2O) in the presence of a catalyst such as pyridine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also encouraged to enhance sustainability.
Análisis De Reacciones Químicas
Types of Reactions: Cis-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form carboxylic acids or ketones.
Reduction: The compound can be reduced to remove the hydroxyl groups, resulting in a different structural isomer.
Substitution: The acetate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), osmium tetroxide (OsO4), and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or Grignard reagents for alkyl substitution are commonly employed.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Hydrogenated derivatives or structural isomers.
Substitution: Halogenated compounds or alkylated derivatives.
Aplicaciones Científicas De Investigación
Cis-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs or as an intermediate in pharmaceutical synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Cis-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl acetate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparación Con Compuestos Similares
Cis-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl acetate is structurally similar to other naphthalene derivatives, such as:
Naphthalene-1,4-dicarboxylic acid
Naphthalene-1,5-dicarboxylic acid
Naphthalene-1,8-dicarboxylic acid
These compounds share the naphthalene core but differ in the position and type of functional groups attached. This compound is unique due to its specific hydroxylation pattern and acetate group, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
98235-76-8 |
|---|---|
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
[(6R,7S)-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl] acetate |
InChI |
InChI=1S/C12H14O4/c1-7(13)16-12-4-2-3-8-5-10(14)11(15)6-9(8)12/h2-4,10-11,14-15H,5-6H2,1H3/t10-,11+/m1/s1 |
Clave InChI |
KJHALSUYGSKPQA-MNOVXSKESA-N |
SMILES |
CC(=O)OC1=CC=CC2=C1CC(C(C2)O)O |
SMILES isomérico |
CC(=O)OC1=CC=CC2=C1C[C@@H]([C@@H](C2)O)O |
SMILES canónico |
CC(=O)OC1=CC=CC2=C1CC(C(C2)O)O |
Key on ui other cas no. |
98235-76-8 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


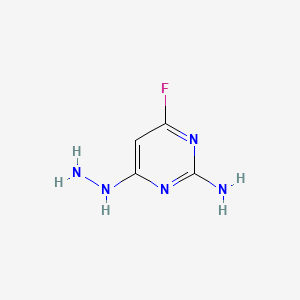


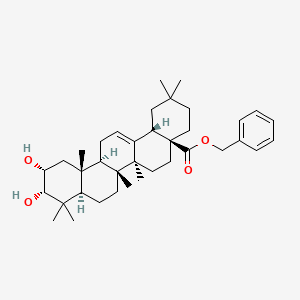
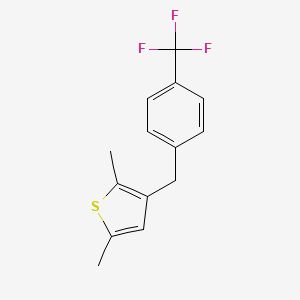
![[4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol](/img/structure/B1499474.png)
